molecular formula C22H17BrO3S2 B2809857 3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one CAS No. 477762-71-3

3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one

Cat. No.: B2809857
CAS No.: 477762-71-3
M. Wt: 473.4
InChI Key: YCEAPYIKYVSHBX-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a similar nucleophilic substitution reaction using a methoxy-substituted benzene derivative.

    Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated or demethylated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one
  • 3-[(4-fluorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one
  • 3-[(4-iodophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one

Uniqueness

The uniqueness of 3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO3S2/c1-25-16-7-3-14(4-8-16)22-21(27-18-10-5-15(23)6-11-18)19-12-9-17(26-2)13-20(19)28(22)24/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEAPYIKYVSHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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